

Application Note: HPLC Analysis of Gossypetin 3-sophoroside-8-glucoside

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Compound of Interest

Compound Name: **Gossypetin 3-sophoroside-8-glucoside**

Cat. No.: **B14084613**

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Introduction

Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from the aerial parts of *Equisetum hyemale* L.^[1] As a member of the flavonoid family, this compound is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are essential for the quantification of **Gossypetin 3-sophoroside-8-glucoside** in plant extracts and pharmaceutical preparations. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

While a specific, validated HPLC method for **Gossypetin 3-sophoroside-8-glucoside** is not widely published, this protocol has been developed based on established methods for the analysis of structurally related flavonoid glycosides, such as other gossypetin and quercetin glycosides.^{[2][3][4][5][6][7]}

Instrumentation and Materials

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides.

- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.
- Standards: **Gossypetin 3-sophoroside-8-glucoside** reference standard (purity $\geq 98\%$).[\[8\]](#)
- Sample Preparation: Syringe filters (0.45 μm), volumetric flasks, and pipettes.

Experimental Protocols

1. Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh 10 mg of **Gossypetin 3-sophoroside-8-glucoside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 $\mu\text{g}/\text{mL}$. These will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

- Extraction: Weigh 1.0 g of dried and powdered plant material. Extract with 50 mL of 80% methanol in an ultrasonic bath for 30 minutes.
- Filtration: Filter the extract through Whatman No. 1 filter paper.
- Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial prior to injection.

3. HPLC Method

The following HPLC conditions are recommended for the analysis of **Gossypetin 3-sophoroside-8-glucoside**. Optimization may be required depending on the specific HPLC

system and column used.

| Parameter | Recommended Condition |
|--------------------|--|
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 μ m) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μ L |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm and 370 nm (Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I in the range of 300-380 nm and Band II in the range of 240-280 nm) |

Data Presentation

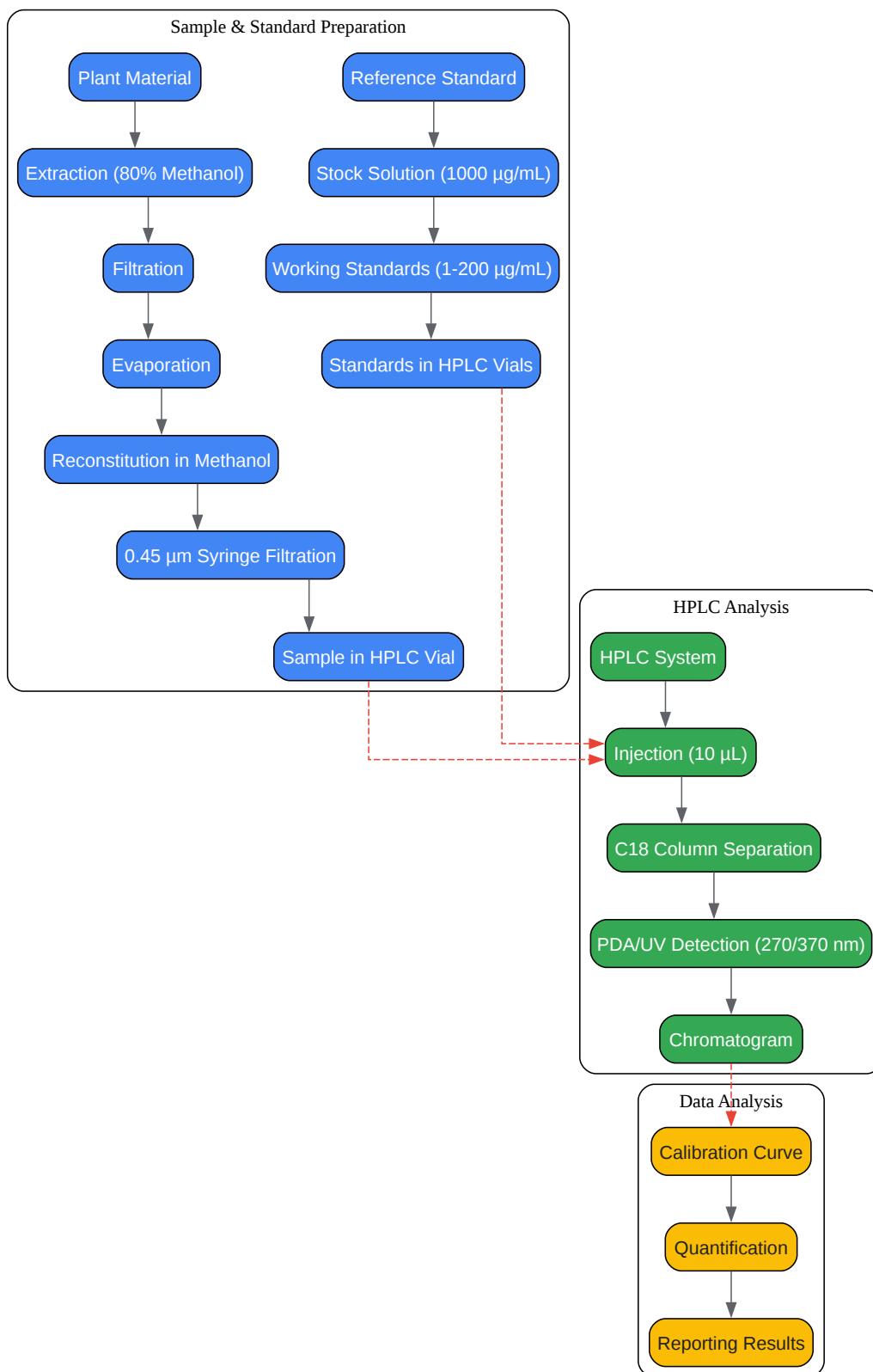
Table 1: System Suitability Parameters

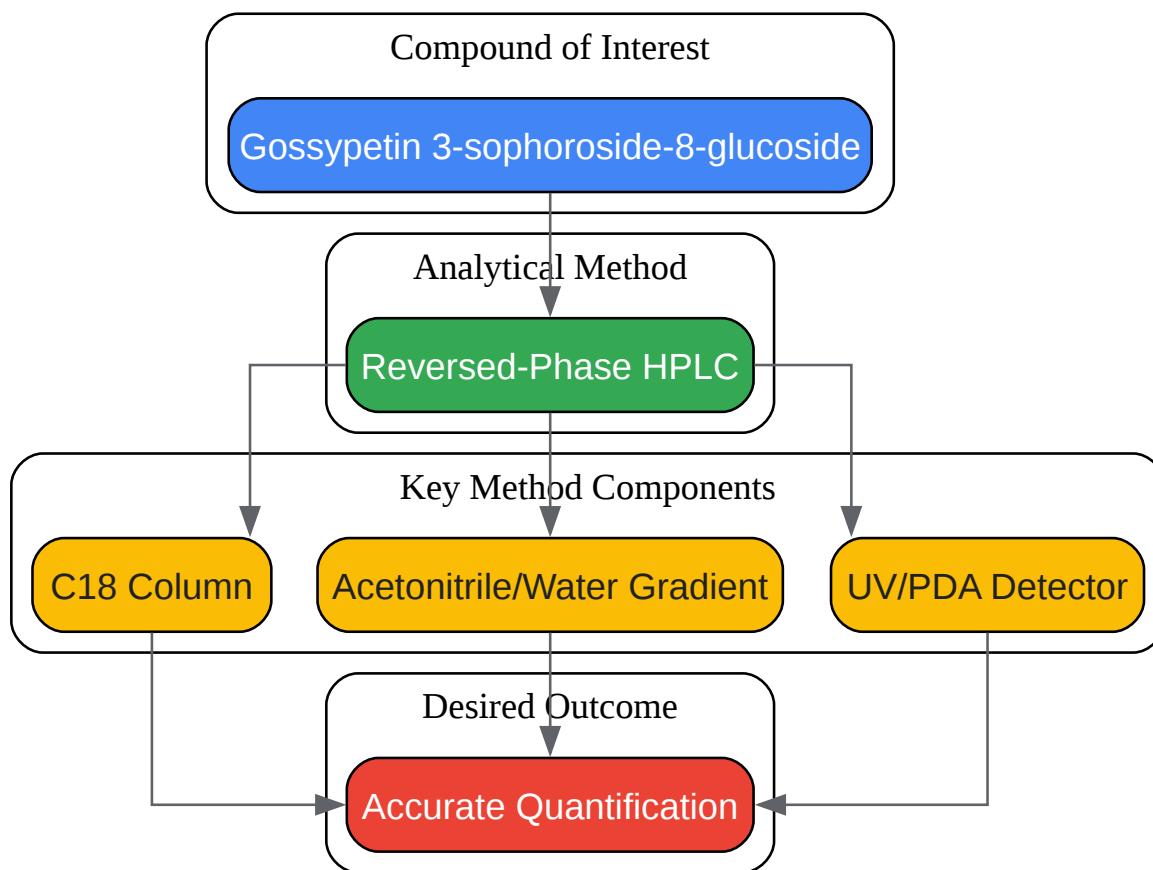
| Parameter | Acceptance Criteria | Observed Value (Example) |
|------------------------|---------------------|--------------------------|
| Tailing Factor (T) | $T \leq 2.0$ | 1.2 |
| Theoretical Plates (N) | $N \geq 2000$ | 5500 |
| Resolution (Rs) | $Rs \geq 2.0$ | 3.5 |

Table 2: Method Validation Summary

| Parameter | Result (Example) |
|--|------------------|
| Linearity (r^2) | 0.9995 |
| Range ($\mu\text{g/mL}$) | 1 - 200 |
| Limit of Detection (LOD) ($\mu\text{g/mL}$) | 0.25 |
| Limit of Quantification (LOQ) ($\mu\text{g/mL}$) | 0.80 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% |

Visualizations





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